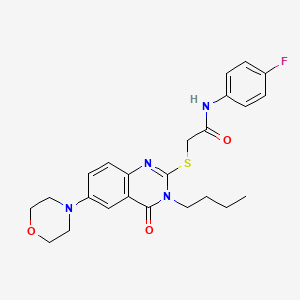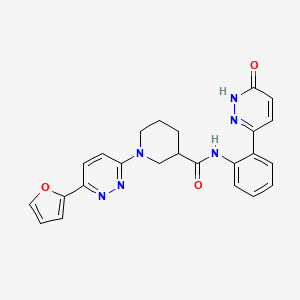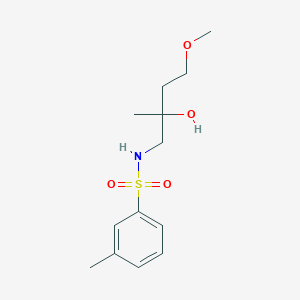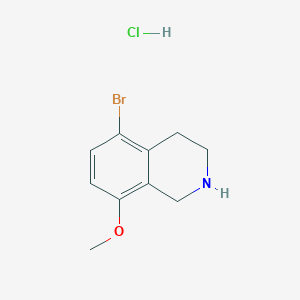![molecular formula C8H13NO2 B2844414 1-Oxaspiro[2.5]octane-2-carboxamide CAS No. 24446-47-7](/img/structure/B2844414.png)
1-Oxaspiro[2.5]octane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[2.5]octane-2-carboxamide is a chemical compound with the CAS Number: 24446-47-7 . It has a molecular weight of 155.2 . The IUPAC name for this compound is 1-oxaspiro[2.5]octane-2-carboxamide .
Molecular Structure Analysis
The InChI code for 1-Oxaspiro[2.5]octane-2-carboxamide is 1S/C8H13NO2/c9-7(10)6-8(11-6)4-2-1-3-5-8/h6H,1-5H2,(H2,9,10) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
1-Oxaspiro[2.5]octane-2-carboxamide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Aplicaciones Científicas De Investigación
Stereochemical Preference in Biological Activity
1-Oxaspiro[2.5]octane derivatives demonstrate significant stereochemical preferences that impact their biological activities. For instance, yeast epoxide hydrolase (YEH) from Rhodotorula glutinis exhibits a preference for O-axial C3 epimers of various 1-oxaspiro[2.5]octanes, hydrolyzing them faster than O-equatorial C3 epimers. This preference is influenced by the type of substitution on the cyclohexane ring and is crucial in the enzymatic detoxification of spiroepoxides (Weijers, Könst, Franssen, & Sudhölter, 2007).
Structural and Conformational Analysis
1-Oxaspiro[2.5]octane and its derivatives have been analyzed using NMR spectroscopy to determine their relative configuration and preferred conformations. This analysis is significant in understanding the steric and electronic effects of various substituents, influencing the compounds' biological functions and reactivity (Montalvo-González & Ariza-Castolo, 2012).
Synthesis of Functionalized Derivatives
The synthesis of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives, which are structural sub-units in bioactive compounds, demonstrates the potential of 1-Oxaspiro[2.5]octane derivatives in drug discovery and medicinal chemistry. These derivatives have been characterized using spectral data, including 1D and 2D NMR (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Dipeptide Synthesis Applications
The compound methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a derivative of 1-oxaspiro[2.5]octane, has been synthesized and utilized in peptide synthesis as a novel dipeptide building block. This demonstrates the compound's utility in the creation of peptides, including nonapeptides like those in the antibiotic Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).
Development of Novel Multifunctional Modules
1-Oxaspiro[2.5]octane derivatives have been synthesized as novel, multifunctional, structurally diverse modules for drug discovery. This research highlights the potential of these compounds in creating new drug molecules and exploring novel therapeutic avenues (Li, Rogers-Evans, & Carreira, 2013).
Role in Cancer Treatment
A novel class of compounds based on 1-oxaspiro[2.5]octane derivatives has been identified as potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase, indicating their potential in the treatment of cancer. These compounds have shown efficacy in reducing tumor size and potentiating the effects of existing cancer treatments (Yao et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of 1-Oxaspiro[2.5]octane-2-carboxamide is the yeast epoxide hydrolase (YEH) from Rhodotorula glutinis . YEH is an enzyme that catalyzes the hydrolysis of epoxides, which are reactive organic compounds. This enzyme plays a crucial role in the detoxification of harmful spiroepoxides .
Mode of Action
1-Oxaspiro[2.5]octane-2-carboxamide interacts with its target, YEH, by acting as a substrate for the enzyme . The compound’s spiroepoxide moiety is recognized by the enzyme, which then catalyzes its hydrolysis . This interaction results in the conversion of the spiroepoxide to a less reactive compound, reducing its potential for causing cellular damage .
Biochemical Pathways
The action of 1-Oxaspiro[2.5]octane-2-carboxamide primarily affects the biochemical pathway involving the detoxification of spiroepoxides . By serving as a substrate for YEH, the compound facilitates the hydrolysis of spiroepoxides, thereby preventing these reactive compounds from interacting with other cellular components and causing damage .
Result of Action
The molecular and cellular effects of 1-Oxaspiro[2.5]octane-2-carboxamide’s action primarily involve the reduction of spiroepoxide reactivity . By facilitating the hydrolysis of spiroepoxides, the compound helps to prevent potential cellular damage caused by these reactive compounds .
Propiedades
IUPAC Name |
1-oxaspiro[2.5]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-7(10)6-8(11-6)4-2-1-3-5-8/h6H,1-5H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPRRPOMCUPKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxaspiro[2.5]octane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione](/img/structure/B2844332.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide](/img/structure/B2844334.png)

![1-(2-Fluorophenyl)-7,7-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2844339.png)

![2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide](/img/structure/B2844341.png)
![1-(2,2,6,6-Tetramethyl-4-{[(phenylsulfonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2844342.png)

![Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2844348.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2844349.png)

![2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2844352.png)
